5-Bromo-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Bromo-2-methyl-4-nitropyridine 1-oxide is a derivative of pyridine N-oxide that has been studied for its unique chemical properties and reactivity. The compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring which is further oxidized to N-oxide. This structure is of interest due to the directive influence of the N-oxide group during nitration reactions, which can affect the position where the nitro group is introduced into the pyridine ring .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine, a closely related compound, has been achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process was optimized for large-scale production, overcoming initial challenges such as low conversion rates, high impurity content, and lack of reproducibility. Safety studies were also conducted to ensure the stability of the oxidant mixture and to establish appropriate safety boundaries for the reaction .
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies have been conducted on 2-Amino-3-bromo-5-nitropyridine, which shares some structural similarities with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. These studies involved Density Functional Theory (DFT) calculations and provided insights into the molecular structure, electronic, and vibrational characteristics of the compound. The molecular equilibrium geometry was fully optimized, and various properties such as HOMO-LUMO energies, electronegativity, and chemical potential were calculated. The compound exhibited a low softness value and a high electrophilicity index, suggesting potential biological activity .
Chemical Reactions Analysis
The directive influence of the N-oxide group on the nitration of pyridine-N-oxide derivatives has been extensively studied. It has been found that the presence of the N-oxide group can lead to the introduction of a nitro group into the 4-position of the pyridine ring, regardless of other substituents such as bromine atoms, ethoxy, or methyl groups. This indicates that the N-oxide group plays a significant role in directing the course of nitration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be inferred from related compounds. For instance, the stability, charge delocalization, and Non-Linear Optical (NLO) behavior of 2-Amino-3-bromo-5-nitropyridine were studied using Natural Bond Orbital (NBO) analysis. The compound demonstrated a high first-order hyperpolarizability and a non-zero dipole moment, indicating its potential as an NLO material. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes were also examined in relation to temperature .
Scientific Research Applications
1. Suzuki Cross-Coupling Reaction
- Application Summary: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was used to produce these novel pyridine derivatives .
- Results: The reaction yielded a series of novel pyridine derivatives in moderate to good yield .
2. Nitropyridines Synthesis
- Application Summary: 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be used in the synthesis of nitropyridines .
- Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results: The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490843 | |
Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-nitropyridine 1-oxide | |
CAS RN |
62516-08-9 | |
Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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